Structural and Synthetic Profiling of 7-Aminoheptan-1-ol Hydrochloride: A Bifunctional Aliphatic Linker in Advanced Drug Design
Structural and Synthetic Profiling of 7-Aminoheptan-1-ol Hydrochloride: A Bifunctional Aliphatic Linker in Advanced Drug Design
Executive Summary
7-Aminoheptan-1-ol hydrochloride (CAS: 168681-46-7) is a highly versatile, bifunctional aliphatic building block characterized by a seven-carbon alkyl chain terminating in a primary amine and a primary alcohol[1][2]. As modern drug discovery pivots toward bivalent modalities—most notably Proteolysis Targeting Chimeras (PROTACs) and multidrug resistance (MDR) reverters—the precise spatial arrangement afforded by this molecule has made it an indispensable chemical linker[3][4]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic pathways, and integration protocols, specifically tailored for researchers developing targeted protein degraders.
Physicochemical Profiling & Structural Logic
The molecular architecture of 7-aminoheptan-1-ol hydrochloride is deliberately simple yet functionally profound.
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Bifunctionality : The primary amine ( −NH2 ) and hydroxyl ( −OH ) groups offer orthogonal reactivity[5]. The amine can undergo amidation, reductive amination, or nucleophilic aromatic substitution ( SNAr ), while the hydroxyl group can be activated (e.g., via mesylation) or converted into an ether/ester[4].
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Chain Length Causality : The 7-carbon aliphatic chain provides a specific spatial distance (approximately 8–10 Å when fully extended). In PROTAC design, linker length is a critical determinant of ternary complex formation. A 7-carbon chain strikes an optimal balance between entropic penalty (too long = high flexibility, poor complex stability) and steric clash (too short = proteins repel each other)[3][6].
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Salt Form Advantage : The hydrochloride salt form is critical for bench stability. The free base of 7-aminoheptan-1-ol (CAS: 19243-04-0) is prone to oxidation, atmospheric CO2 absorption (forming carbamates), and intermolecular hydrogen bonding leading to viscous, difficult-to-handle liquids[5]. The HCl salt ensures a stable, free-flowing solid that is highly soluble in polar solvents.
Quantitative Data Summary
Table 1: Physicochemical Properties of 7-Aminoheptan-1-ol Hydrochloride
| Property | Value |
| Chemical Name | 7-Aminoheptan-1-ol hydrochloride |
| CAS Number | 168681-46-7 (HCl salt) / 19243-04-0 (Free base) |
| Molecular Formula | C7H18ClNO |
| Molecular Weight | 167.68 g/mol |
| SMILES | Cl.NCCCCCCCO |
| Physical State | White to off-white crystalline solid |
| Solubility | H2O , DMSO, Methanol |
Chemical Synthesis Pathways
The synthesis of 7-aminoheptan-1-ol requires the selective amination of a 7-carbon precursor without over-alkylation (which leads to secondary/tertiary amines).
Experimental Protocol: Gabriel Synthesis from 7-Bromoheptan-1-ol
This protocol is favored for its self-validating high yield and prevention of over-alkylation[7][8].
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Phthalimide Alkylation : React 7-bromoheptan-1-ol (1.0 eq) with potassium phthalimide (1.1 eq) in anhydrous DMF at 90°C for 4 hours. Causality: The bulky phthalimide group acts as a protecting group, ensuring only mono-alkylation occurs.
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Hydrazinolysis (Deprotection) : The resulting 2-(7-hydroxyheptyl)isoindoline-1,3-dione is treated with hydrazine hydrate ( N2H4⋅H2O , 10.0 eq) in ethanol under reflux (80°C) for 2-3 hours[3]. Causality: Hydrazine selectively cleaves the phthalimide ring via a stable cyclic phthalhydrazide byproduct, releasing the free amine.
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Salt Formation : After filtering off the solid phthalhydrazide byproduct, the filtrate is concentrated. The residue is dissolved in diethyl ether, and dry HCl gas (or 4M HCl in dioxane) is bubbled through the solution.
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Self-Validation : The 7-aminoheptan-1-ol hydrochloride precipitates as a white solid. This precipitation step acts as an intrinsic purification method, as unreacted non-basic precursors remain soluble in the organic layer.
Application in Targeted Protein Degradation (PROTACs)
In PROTAC development, 7-aminoheptan-1-ol is frequently utilized to bridge an E3 ligase ligand (e.g., a thalidomide derivative binding to Cereblon/CRBN) and a target protein ligand (e.g., a PLK1 inhibitor)[3][6]. The amine terminus is typically coupled to the E3 ligand via SNAr , while the hydroxyl group is utilized to attach the target ligand.
Fig 1: Mechanism of ternary complex formation utilizing a 7-carbon PROTAC linker.
Experimental Protocol: Integration into a PROTAC Scaffold
The following is a validated, step-by-step workflow for integrating 7-aminoheptan-1-ol hydrochloride into a bivalent degrader targeting PLK1[3][6].
Step-by-Step Methodology
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Neutralization & E3 Ligand Coupling :
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Suspend 7-aminoheptan-1-ol HCl (1.1 eq) and 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (E3 ligand, 1.0 eq) in anhydrous DMSO (0.2 M).
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Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) or Triethylamine (TEA) in one portion. Causality: DIPEA neutralizes the HCl salt to release the nucleophilic free amine and acts as an acid scavenger to drive the SNAr reaction forward[3].
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Heat the mixture to 85°C for 16 hours under an N2 atmosphere[6].
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In-Process Control (LC-MS) : Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the coupled mass validate the completion of the SNAr step before proceeding[6].
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Hydroxyl Activation :
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Isolate the intermediate and dissolve in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0°C.
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Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Causality: This converts the unreactive hydroxyl group into a highly reactive mesylate leaving group, preparing it for the final conjugation.
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Target Ligand Conjugation :
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React the mesylated intermediate with the target protein ligand (containing a nucleophilic amine or phenol) in the presence of K2CO3 in DMF at 60°C.
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Final Purification : Purify the final PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Fig 2: Step-by-step synthetic workflow for integrating the linker into a PROTAC scaffold.
Analytical Validation (E-E-A-T)
To ensure trustworthiness and experimental reproducibility, the synthesized 7-aminoheptan-1-ol hydrochloride must be validated using standard analytical techniques[2][9]:
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1H NMR (400 MHz, DMSO- d6 ) : Look for the broad singlet at ~8.0 ppm integrating for 3 protons ( −NH3+ ), the triplet at ~3.4 ppm ( −CH2−OH ), and the multiplet at ~2.7 ppm ( −CH2−NH3+ ). The central aliphatic protons will appear as a broad multiplet between 1.2 and 1.6 ppm.
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LC-MS : Using electrospray ionization (ESI+), the free base mass should be detected at m/z 132.1 ( [M+H]+ ). The absence of a peak at m/z 245 (indicating dialkylation) confirms the absolute purity of the primary amine.
References
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PubChem . "7-Aminoheptan-1-ol | C7H17NO | CID 13956031". National Center for Biotechnology Information. URL: [Link]
- Google Patents. "WO2021194318A1 - Plk1 selective degradation inducing compound". World Intellectual Property Organization.
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ACS Publications . "Exploratory Chemistry toward the Identification of a New Class of Multidrug Resistance Reverters Inspired by Pervilleine and Verapamil Models". Journal of Medicinal Chemistry. URL: [Link]
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